molecular formula C6H17O21P5 B3433283 Inositol 1,3,4,5,6-pentakisphosphate CAS No. 20298-95-7

Inositol 1,3,4,5,6-pentakisphosphate

Cat. No. B3433283
CAS RN: 20298-95-7
M. Wt: 580.06 g/mol
InChI Key: CTPQAXVNYGZUAJ-UYSNGIAKSA-N
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Description

Inositol pentakisphosphate (abbreviated IP5) is a molecule derived from inositol tetrakisphosphate by adding a phosphate group with the help of Inositol-polyphosphate multikinase (IPMK) . It is believed to be one of the many second messengers in the inositol phosphate family .


Synthesis Analysis

The synthesis of inositol 1,2,3,4,5,6-hexakisphosphate (IP6), also known as phytate, is integral to cellular function in all eukaryotes. Production of IP6 predominantly occurs through phosphorylation of inositol 1,3,4,5,6-pentakisphosphate (IP5) by a 2-kinase .


Molecular Structure Analysis

The molecular formula of Inositol 1,3,4,5,6-pentakisphosphate is C6H17O21P5 with a molar mass of 580.050 g·mol −1 . The structure of the molecule is highly selective for IP5 substrate .


Chemical Reactions Analysis

The ZmIPK1 enzyme, when expressed in Escherichia coli and subsequently purified, catalyzes the conversion of myo-inositol 1,3,4,5,6-pentakisphosphate to phytic acid . It is also capable of catalyzing the phosphorylation of myo-inositol 1,4,6-trisphosphate, myo-inositol 1,4,5,6-tetrakisphosphate, and myo-inositol 3,4,5,6-tetrakisphosphate .


Physical And Chemical Properties Analysis

The physico-chemical properties like amino acid composition, pI, molecular weight, half-life and hydropathy index were determined using Protparam .

Safety And Hazards

In handling Inositol 1,3,4,5,6-pentakisphosphate, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The interactions of IP5K with TCOF1, UBF and CK2 raise the possibility of a new role for IP5K as a molecular scaffold that may be functionally important for rRNA synthesis . These findings suggest that targeting the 5PP-InsP5/InsP8 pathway by blocking 5PP-InsP5 biosynthesis may represent a viable therapeutic strategy for treating certain diseases .

properties

IUPAC Name

[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3+,4+,5-,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPQAXVNYGZUAJ-UYSNGIAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17O21P5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331416, DTXSID501015358
Record name Inositol 1,2,3,4,6-pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name myo-Inositol 1,3,4,5,6-pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inositol 1,3,4,5,6-pentakisphosphate

CAS RN

20298-95-7, 20298-97-9
Record name Inositol 1,3,4,5,6-pentaphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol 1,2,3,4,6-pentaphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol 1,2,3,4,6-pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name myo-Inositol 1,3,4,5,6-pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INOSITOL 1,3,4,5,6-PENTAPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8444PN9XUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INOSITOL 1,2,3,4,6-PENTAPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9LY5QE9NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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